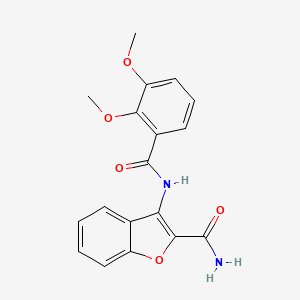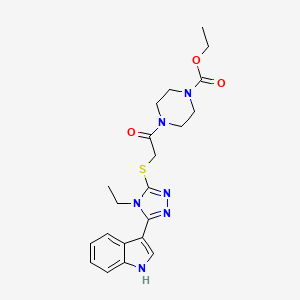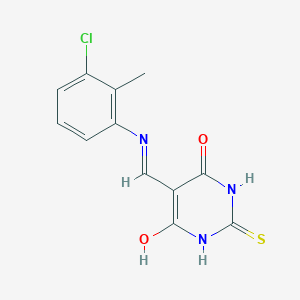
1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,5-dimethylfuran-3-carbonyl)piperazine” is a chemical compound with the molecular formula C11H16N2O2 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “1-(2,5-dimethylfuran-3-carbonyl)piperazine” is 1S/C11H16N2O2/c1-8-7-10 (9 (2)15-8)11 (14)13-5-3-12-4-6-13/h7,12H,3-6H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “1-(2,5-dimethylfuran-3-carbonyl)piperazine” is 208.26 . The compound is a powder and is stored at room temperature .Scientific Research Applications
Allosteric Modulation of CB1 Receptor
- A study by Khurana et al. (2014) identified key structural requirements for indole-2-carboxamides in allosteric modulation of the cannabinoid type 1 receptor (CB1). These findings highlight the significance of structural elements, including the amide bond and amino substituent, in enhancing binding affinity and cooperativity, impacting the study of related compounds including 1-(2,5-Dimethylfuran-3-carbonyl)piperidine-4-carboxamide (Khurana et al., 2014).
Voltage-Gated Skeletal Muscle Sodium Channel Blockers
- Catalano et al. (2008) synthesized conformationally restricted analogues of tocainide, showing marked increase in potency as voltage-gated skeletal muscle sodium channel blockers. This research contributes to understanding the therapeutic potential of similar structures, including this compound (Catalano et al., 2008).
Fluorescent Chemosensors
- Shylaja et al. (2020) discovered a dimethylfuran tethered 2-aminopyridine-3-carbonitrile as a fluorescent chemosensor for Fe3+ ions and picric acid. This indicates potential applications of similar furan-carbonyl compounds in the development of sensitive chemosensors (Shylaja et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-(2,5-dimethylfuran-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-7-11(9(2)18-8)13(17)15-5-3-10(4-6-15)12(14)16/h7,10H,3-6H2,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULOXZYWGXTJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID74373914 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-furylmethyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2428286.png)
![N-(2-(2-phenylmorpholino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2428287.png)


![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2428294.png)
![2-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2428296.png)
![2-(2-fluorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2428297.png)


![3-(2-methoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2428302.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428305.png)

![6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2428309.png)